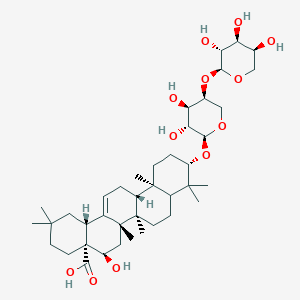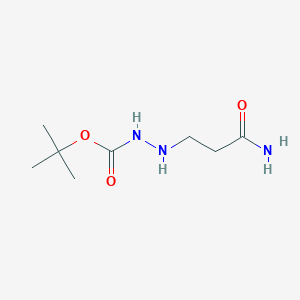
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester, also known as AOA-ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is not fully understood, but studies have suggested that it may act by inhibiting various enzymes involved in cellular metabolism. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been shown to inhibit the activity of pyruvate dehydrogenase, an enzyme that plays a critical role in cellular energy production. This inhibition may lead to a decrease in cellular energy levels, which can trigger apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been shown to have a range of biochemical and physiological effects. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can induce apoptosis in cancer cells, modulate the activity of certain neurotransmitters in the brain, and inhibit the activity of various enzymes involved in cellular metabolism. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer therapies. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is also relatively easy to synthesize, which makes it a convenient compound for laboratory experiments.
However, there are also some limitations associated with the use of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester in laboratory experiments. One limitation is that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can be toxic to cells at high concentrations, which can make it difficult to determine the optimal dosage for experiments. Another limitation is that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has not been extensively studied in vivo, which means that its potential side effects and toxicity in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester. One potential direction is the development of new cancer therapies based on Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester. This may involve the synthesis of new derivatives of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester that have improved anti-cancer properties or reduced toxicity.
Another future direction is the exploration of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester's potential applications in the field of neuroscience. This may involve studying the effects of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester on various neurotransmitter systems in the brain and investigating its potential therapeutic applications for neurological disorders.
Conclusion
In conclusion, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has potent anti-cancer properties and has been studied for its potential applications in the field of neuroscience. Although there are some limitations associated with its use in laboratory experiments, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester remains a promising candidate for the development of new therapies and the exploration of new scientific frontiers.
Métodos De Síntesis
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can be synthesized using a simple and efficient method that involves the reaction of hydrazinecarboxylic acid with 2-(3-amino-3-oxopropyl)-1,1-dimethylethyl ester. The reaction is typically carried out in the presence of a catalyst and a suitable solvent. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is in the field of cancer research. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester achieves this by inducing apoptosis, a programmed cell death mechanism, in cancer cells.
In addition to its anti-cancer properties, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has also been studied for its potential applications in the field of neuroscience. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, in the brain. This suggests that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester may have potential therapeutic applications for various neurological disorders, such as Parkinson's disease and depression.
Propiedades
Número CAS |
133382-89-5 |
|---|---|
Nombre del producto |
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester |
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-amino-3-oxopropyl)amino]carbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-10-5-4-6(9)12/h10H,4-5H2,1-3H3,(H2,9,12)(H,11,13) |
Clave InChI |
CZJTXZUDACFWLF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCCC(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NNCCC(=O)N |
Sinónimos |
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



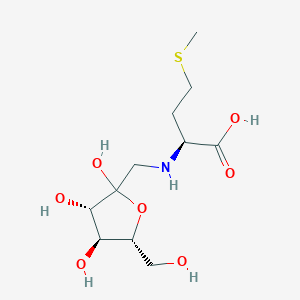
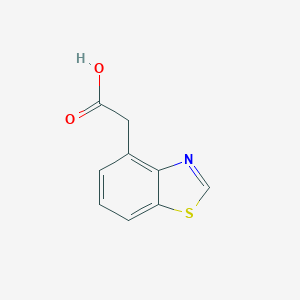
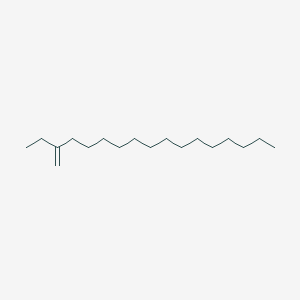
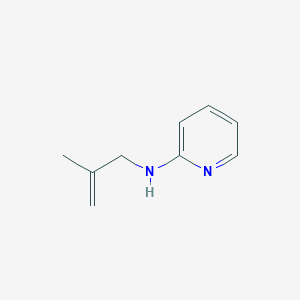
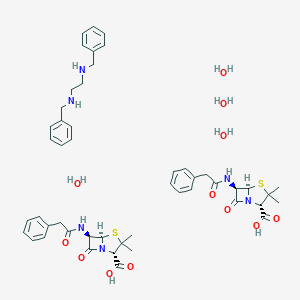

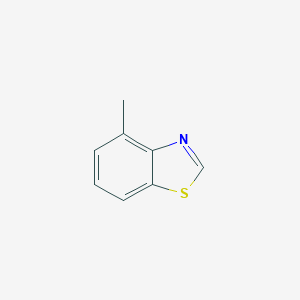
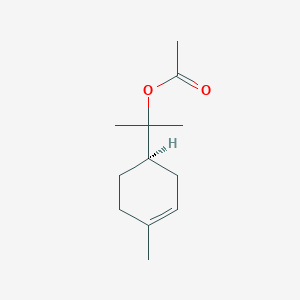
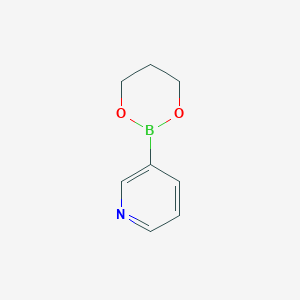
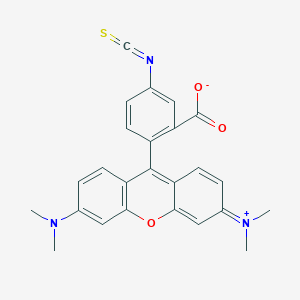
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

